molecular formula C10H16N4O B2976157 (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide CAS No. 1807914-43-7

(3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B2976157
CAS No.: 1807914-43-7
M. Wt: 208.26 g/mol
InChI Key: NWQNWBGNKHNAGL-UHFFFAOYSA-N
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Description

(3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Pharmacological Profile

Stereochemistry plays a crucial role in the pharmacological profile of compounds related to (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide. For instance, research on phenylpiracetam and its methyl derivative highlights the importance of stereochemistry in enhancing the pharmacological effects of these compounds. The studies reveal that specific stereoconfigurations can lead to improved biological properties, justifying the focus on synthesizing enantiomerically pure compounds for better therapeutic outcomes (Veinberg et al., 2015).

Synthesis of Heterocycles

The synthesis of heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, is a significant area of research. These heterocycles serve as crucial intermediates for developing various biologically active compounds. Enaminoketones, for example, are versatile synthetic intermediates used to construct a wide array of heterocycles with potential biological activities (Negri, Kascheres, & Kascheres, 2004).

Optical Sensors and Medicinal Applications

Pyrimidine derivatives, including those structurally related to this compound, have been employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds find applications in developing optical sensors and possess a range of biological and medicinal applications (Jindal & Kaur, 2021).

Novel CNS Acting Drugs

Research into functional chemical groups that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity is of high interest. Heterocycles containing heteroatoms such as nitrogen and sulfur are explored for their potential CNS effects, ranging from depression to euphoria and convulsion. This area of study aims to identify novel CNS acting drugs with fewer adverse effects compared to existing medications (Saganuwan, 2017).

Pyrrolidine as a Drug Discovery Scaffold

The pyrrolidine scaffold, including this compound, is widely utilized in drug discovery due to its versatility and ability to explore pharmacophore space efficiently. Research indicates that bioactive molecules characterized by the pyrrolidine ring demonstrate target selectivity and varied biological activities, making it a valuable scaffold in medicinal chemistry (Li Petri et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide involves the reaction of a pyrrolidine derivative with a methylpyrazole derivative in the presence of a coupling agent. The resulting intermediate is then subjected to N-methylation and carboxylation to yield the final product.", "Starting Materials": [ "4-methyl-1H-pyrazole", "3-bromo-1-propanol", "L-proline", "methyl iodide", "diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "acetic anhydride", "sodium bicarbonate (NaHCO3)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(1-methylpyrazol-4-yl)butan-1-ol", "4-methyl-1H-pyrazole is reacted with 3-bromo-1-propanol in the presence of TEA and DMF to yield 4-(1-hydroxypropyl)-1-methylpyrazole. This intermediate is then treated with DIC and acetic anhydride to yield 4-(1-acetoxypropyl)-1-methylpyrazole. Finally, NaHCO3 is added to the reaction mixture to neutralize the acid and the product is extracted with ethyl acetate.", "Step 2: Synthesis of (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide", "L-proline is reacted with methyl iodide in the presence of NaHCO3 and DMF to yield N-methyl-L-proline. This intermediate is then reacted with 4-(1-acetoxypropyl)-1-methylpyrazole in the presence of TEA and DMF to yield (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid. Finally, this intermediate is subjected to N-methylation and carboxylation using methyl iodide and acetic anhydride in the presence of TEA and DMF to yield the final product." ] }

CAS No.

1807914-43-7

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

N-methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C10H16N4O/c1-11-10(15)9-5-12-4-8(9)7-3-13-14(2)6-7/h3,6,8-9,12H,4-5H2,1-2H3,(H,11,15)

InChI Key

NWQNWBGNKHNAGL-UHFFFAOYSA-N

Isomeric SMILES

CNC(=O)[C@H]1CNC[C@@H]1C2=CN(N=C2)C

SMILES

CNC(=O)C1CNCC1C2=CN(N=C2)C

Canonical SMILES

CNC(=O)C1CNCC1C2=CN(N=C2)C

solubility

not available

Origin of Product

United States

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